molecular formula C11H17NO4S2 B178477 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide CAS No. 138890-87-6

3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide

Cat. No.: B178477
CAS No.: 138890-87-6
M. Wt: 291.4 g/mol
InChI Key: IWLQNMKACMFWDL-UHFFFAOYSA-N
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Description

3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide: is a complex organic compound that features a thiophene ring substituted with a sulfonamide group and a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are often employed under controlled conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes and dioxanes.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.

    Materials Science: It can be incorporated into polymers to enhance their properties, such as conductivity and stability.

Biology and Medicine:

    Drug Development: The sulfonamide group is a common pharmacophore in drug design, making this compound a potential candidate for developing new therapeutic agents.

    Biological Probes: It can be used in the design of probes for studying biological processes.

Industry:

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Polymer Industry: It can be used to modify the properties of polymers for specific applications.

Mechanism of Action

The mechanism of action of 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the thiophene and dioxane rings contribute to the overall binding affinity and specificity. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Uniqueness: The presence of both the sulfonamide group and the dioxane ring in 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide provides a unique combination of properties that can be exploited in various scientific and industrial applications. Its ability to participate in diverse chemical reactions and its potential as a pharmacophore make it a compound of significant interest.

Properties

IUPAC Name

3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4S2/c1-10(2)6-15-11(3,16-7-10)8-4-5-17-9(8)18(12,13)14/h4-5H,6-7H2,1-3H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLQNMKACMFWDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)(C)C2=C(SC=C2)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10628810
Record name 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138890-87-6
Record name 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-(2,5,5-Trimethyl-1,3-dioxane-2-yl)thiophene (2.5 g, 11.7 mmol) in hexane (30 mL) cooled to 0° C. was added via syringe n-butyllithium in hexane (2.5M, 10.3 mL, 25.7 mmol) over 5 min. The mixture was stirred at 0° C. for 20 min, the ice bath was removed and the stirring was continued for 30 min. At this time a white precipitate formed. The mixture was cooled to -60° C. and THF (20 mL) was added. Sulfur dioxide was then passed through the surface of the mixture for 30 min. The mixture was warmed to ambient temperature and stirred for an additional 15 min. The volatiles were evaporated and to the residue was added water (50 mL) and sodium acetate trihydrate (9.55 g, 70.2 mmol). The solution was cooled on an ice bath and hydroxylamine-O-sulfonic acid (4.62 g, 40.9 mmol) was added. The mixture was stirred at ambient temperature for 1 h, extracted with ethylacetate (3×100 mL) and the combined extracts were washed with a sodium bicarbonate solution, brine and dried over molecular sieves. Evaporation to dryness gave a viscous liquid (4.93 g), which was chromatographed on silica eluting with 33% ethylacetate-hexane, to give a solid (2.47 g, 72%): mp 200°-202° C.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
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solvent
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0 (± 1) mol
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reactant
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10.3 mL
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solvent
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4.62 g
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reactant
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9.55 g
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Reaction Step Five
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Quantity
50 mL
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solvent
Reaction Step Five
Name
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20 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a solution of 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene (106 g, 0.5 mol) in hexane (1200 mL) at -60° C. was added a 2.5M solution of n-butyllithium in hexane (240 mL, 0.6 mmol) over 40 min. The mixture was allowed to warm to room temperature (approximately 1.5 hr) and then once again cooled to -60° C. and anhydrous THF (400 mL) added. Sulfur dioxide was passed over the surface of the reaction mixture for 30 min at which point the reaction mixture was allowed to warm to room temperature under a positive SO2 pressure (approximately 1 hr). The solvent was removed and the residue dissolved in water (1200 mL) to which sodium acetate trihydrate (217.73 g, 1.6 mol) was added. The solution was cooled (ice bath) to 0° C. and hydroxylamine-O-sulfonic acid (107 g, 0.95 mol) was slowly added. The mixture was stirred at room temperature for 18 hr and then extracted with ethyl acetate. The combined extracts were washed with a saturated aqueous sodium bicarbonate solution, brine, dried (Na2SO4) and evaporated to give a viscous brown oil (174.05 g); this product was used in the next step without further purification.
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Quantity
400 mL
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106 g
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reactant
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solution
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reactant
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1200 mL
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240 mL
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reactant
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107 g
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217.73 g
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1200 mL
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